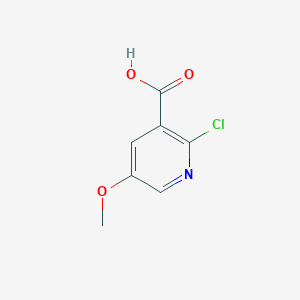

2-Chloro-5-methoxynicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKXOHPNDQHYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511474 | |

| Record name | 2-Chloro-5-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74650-71-8 | |

| Record name | 2-Chloro-5-methoxy-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74650-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocyclic Scaffold

An In-Depth Technical Guide to 2-chloro-5-methoxynicotinic acid (CAS: 74650-71-8)

In the landscape of modern medicinal chemistry and drug discovery, the strategic value of a molecular scaffold is measured by its synthetic accessibility, chemical versatility, and its ability to interact with biological targets of interest. This compound, a substituted pyridine derivative, represents a quintessential example of such a high-value building block. Its unique arrangement of a carboxylic acid, a chloro group, and a methoxy group on a pyridine ring provides a synthetically tractable platform for generating diverse libraries of compounds. The chloro and carboxylic acid moieties serve as primary handles for chemical modification, enabling amide bond formation, esterification, and various cross-coupling reactions. The methoxy group, meanwhile, modulates the electronic properties and lipophilicity of the molecule, often playing a crucial role in target engagement and pharmacokinetic profiles.

This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, characterization, and application. It is designed to equip researchers with the foundational knowledge and practical insights required to effectively leverage this compound in their research and development programs, particularly in the pursuit of novel therapeutics.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application. These parameters dictate solubility, reactivity, and the appropriate analytical methods for characterization.

Core Chemical Properties

The fundamental identifiers and properties of this compound are summarized below. This data is essential for accurate documentation, procurement, and computational modeling.

| Property | Value | Source |

| CAS Number | 74650-71-8 | [1] |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| IUPAC Name | 2-chloro-5-methoxypyridine-3-carboxylic acid | |

| SMILES | C1(Cl)=NC=C(OC)C=C1C(O)=O | [1] |

| InChI | InChI=1S/C₇H₆ClNO₃/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H₃,(H,10,11) | [1] |

| InChIKey | AJKXOHPNDQHYDM-UHFFFAOYSA-N | [1] |

Spectroscopic Signature (¹H NMR)

The ¹H NMR spectrum is a critical tool for structural verification. For this compound, the expected proton signals provide a unique fingerprint.[1]

-

-OCH₃ (Methoxy Protons): A sharp singlet is expected around δ 3.9-4.1 ppm, corresponding to the three equivalent protons of the methoxy group. Its chemical shift is influenced by the electron-donating nature of the oxygen atom.

-

Pyridine Ring Protons: Two distinct signals are anticipated in the aromatic region (δ 7.5-8.5 ppm). These protons are on the C4 and C6 positions of the pyridine ring. They will appear as doublets due to coupling with each other. The specific chemical shifts are dictated by the anisotropic effects of the ring and the electronic influence of the chloro, methoxy, and carboxylic acid substituents.

-

-COOH (Carboxylic Acid Proton): A broad singlet is expected at a significantly downfield shift, typically > δ 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange. This signal may not always be observed, depending on the solvent used (e.g., it will exchange with D₂O).

PART 2: Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved through the hydrolysis of its corresponding methyl ester, Methyl 2-chloro-5-methoxynicotinate (CAS 1256791-15-7).[2] This method is favored for its high yield and straightforward purification. The following protocol is a self-validating system designed for reproducibility.

Workflow: Ester Hydrolysis

Caption: Synthesis workflow for this compound via ester hydrolysis.

Step-by-Step Methodology

This protocol is adapted from established procedures for the hydrolysis of similar nicotinic acid esters.[3]

Materials:

-

Methyl 2-chloro-5-methoxynicotinate

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

TLC plates (silica gel)

-

Ethyl acetate/Hexane mixture (for TLC mobile phase)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-chloro-5-methoxynicotinate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio). The volume should be sufficient to fully dissolve the starting material at room temperature.

-

Saponification: Prepare a solution of NaOH (1.5-2.0 eq) in water and add it dropwise to the stirred ester solution. Causality Note: An excess of base is used to drive the hydrolysis reaction to completion. The reaction is typically exothermic; for larger scale reactions, an ice bath may be used to maintain the temperature below 30°C to prevent side reactions.

-

Reaction Monitoring (Self-Validation): Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using TLC. Spot the reaction mixture against the starting material. The disappearance of the starting ester spot (higher Rf) and the appearance of a new, more polar baseline spot (the carboxylate salt) indicates completion.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the methanol. This step is crucial as it prevents the product from remaining dissolved during the subsequent precipitation.

-

Acidification & Precipitation: Dilute the remaining aqueous residue with water. While stirring vigorously, slowly add concentrated HCl dropwise to acidify the solution to a pH of 2-3. Causality Note: This protonates the sodium carboxylate salt, forming the neutral carboxylic acid, which has significantly lower solubility in water, causing it to precipitate out as a solid.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid cake with cold deionized water to remove any residual salts.

-

Purification: Dry the crude product. For higher purity, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed. The purity of the final product should be confirmed by ¹H NMR and melting point analysis.

PART 3: Applications in Drug Discovery

The true value of this compound lies in its application as a versatile scaffold for constructing complex, biologically active molecules. Its structure is frequently found in compounds targeting the central nervous system and in oncology.

Caption: Key application areas for the this compound scaffold.

Central Nervous System (CNS) Research

Derivatives of the 2-chloro-5-methoxypyridine core are potent ligands for nicotinic acetylcholine receptors (nAChRs). For example, researchers have developed novel analogues based on this scaffold for use as potential Positron Emission Tomography (PET) imaging agents.[4] The methoxy group in the 5-position is critical, and modifications at the carboxylic acid (position 3) and chloro group (position 2) allow for fine-tuning of binding affinity and selectivity for different nAChR subtypes. The lipophilicity introduced by this scaffold can also enhance penetration of the blood-brain barrier, a crucial property for CNS-acting drugs and imaging agents.[4]

Oncology

The substituted pyridine-carboxylic acid motif is a key pharmacophore in the development of enzyme inhibitors. Research into novel cancer therapeutics has identified inhibitors of monocarboxylate transporter 4 (MCT4), a protein crucial for lactate efflux in glycolytic tumor cells.[5] While the published compound is a more complex derivative, the underlying 4-methoxypyridine-2-carboxylic acid structure highlights the utility of this class of molecules in generating potent and selective inhibitors for cancer targets.[5] this compound provides a starting point for synthesizing compounds that probe these types of biological systems.

General Pharmaceutical & Agrochemical Synthesis

More broadly, related 2-chloronicotinic acids are vital intermediates in the synthesis of a range of commercial products. They are used to produce non-steroidal anti-inflammatory drugs (NSAIDs) like niflumic acid, as well as herbicides.[6][7] This demonstrates the industrial relevance and scalability of chemistries involving this molecular framework.

PART 4: Safety, Handling, and Storage

Proper handling is essential when working with any chemical intermediate.

-

Hazard Identification: This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, coupled with a robust and reproducible synthesis pathway, make it a reliable building block. Its proven utility in constructing high-affinity ligands for CNS targets and its relevance to scaffolds used in oncology research underscore its significant potential. For researchers and drug development professionals, a deep understanding of this molecule's chemistry and applications provides a strategic advantage in the design and execution of successful discovery programs.

References

- 1. 2-chloro-5-Methoxy-3-pyridinecarboxylic acid(74650-71-8) 1H NMR spectrum [chemicalbook.com]

- 2. Methyl 2-Chloro-5-Methoxynicotinate | 1256791-15-7 [amp.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. zycz.cato-chem.com [zycz.cato-chem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methoxynicotinic Acid

Introduction: Strategic Importance in Synthesis

2-Chloro-5-methoxynicotinic acid (CAS No. 74650-71-8) is a substituted pyridine carboxylic acid of significant interest to the pharmaceutical and agrochemical industries. Its structural congeners, such as 2-chloronicotinic acid, are pivotal intermediates in the synthesis of a range of active compounds, including anti-inflammatory drugs and herbicides. The specific combination of a chloro-substituent at the 2-position, a methoxy group at the 5-position, and a carboxylic acid at the 3-position creates a unique electronic and steric profile. This profile dictates the molecule's reactivity, solubility, and bioavailability, making a thorough understanding of its physicochemical properties essential for any researcher or developer utilizing it as a building block.

This guide provides a comprehensive analysis of the core physicochemical attributes of this compound. As a Senior Application Scientist, the focus extends beyond a mere recitation of data. We will delve into the causality behind these properties and detail the authoritative, validated methodologies required to determine them, ensuring that research and development professionals can apply this knowledge with confidence and scientific rigor.

Section 1: Molecular Identity and Structure

The foundational properties of any chemical entity are derived from its structure.

-

IUPAC Name: 2-chloro-5-methoxypyridine-3-carboxylic acid

-

Synonyms: this compound

-

CAS Number: 74650-71-8

-

Molecular Formula: C₇H₆ClNO₃

-

Molecular Weight: 187.58 g/mol

-

Structure:

The key functional groups—a carboxylic acid, an electron-donating methoxy group, and an electron-withdrawing chloro group on a pyridine ring—govern its chemical behavior, acidity, and potential for intermolecular interactions.

Section 2: Physical and Solution Properties

A summary of the key physical and solution-based properties is presented below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental values for properties like melting point, solubility, pKa, and LogP are not widely published in peer-reviewed literature. In such cases, we provide data from closely related analogs to offer a scientifically grounded estimation, alongside predicted values where available.

| Property | Experimental Value | Context/Analog Data | Predicted Value | Significance in Drug Development |

| Physical Form | Solid | - | - | Affects handling, formulation (e.g., tablets, powders), and dissolution rates. |

| Melting Point (°C) | Data not available | 176-178 °C (for 2-chloronicotinic acid) | - | Indicator of purity, lattice energy, and stability. A sharp melting range is crucial for quality control. |

| Boiling Point (°C) | - | - | 354.5 ± 37.0 | Relevant for purification by distillation if applicable, though thermal decomposition is likely. |

| Aqueous Solubility | Data not available | 2-chloronicotinic acid is described as insoluble in water. | - | A critical factor for bioavailability. Poor aqueous solubility often requires formulation strategies like salt formation or particle size reduction. |

| pKa | Data not available | - | 2.07 (for 2-chloronicotinic acid)[1] | Governs the ionization state at physiological pH, impacting solubility, permeability across membranes, and receptor binding. |

| LogP (Octanol/Water) | Data not available | - | 1.6 (for methyl ester derivative)[2] | Measures lipophilicity, which is key to predicting membrane permeability and absorption (ADME properties). |

Section 3: Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of a compound. While specific spectra for this compound are not publicly available, this section outlines the expected characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. For this compound, we would expect the following:

-

¹H NMR:

-

Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). These would appear as doublets due to coupling with each other. The proton at the 4-position will likely be downfield from the proton at the 6-position due to the influence of the adjacent carboxylic acid.

-

Methoxy Protons: A sharp singlet at approximately δ 3.8-4.0 ppm, integrating to 3 hydrogens.

-

Carboxylic Acid Proton: A broad singlet, typically far downfield (δ 10-13 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the range of δ 165-185 ppm.[3]

-

Aromatic Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electronegative chlorine, oxygen, and nitrogen atoms will have characteristic shifts. The carbon bearing the chloro group (C2) would be expected around δ 150-155 ppm, while the carbon bearing the methoxy group (C5) would be around δ 155-160 ppm.[4]

-

Methoxy Carbon: A signal around δ 55-60 ppm.[5]

-

Infrared (IR) Spectroscopy

FTIR is used to identify functional groups. The spectrum of this compound would be characterized by:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Ether): A distinct band in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 187. A characteristic isotopic pattern for one chlorine atom (M+2 peak at m/z 189 with approximately one-third the intensity of the M⁺ peak) would be a definitive indicator of the compound's identity.[6]

-

Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45).[6][7] Fragmentation may also involve the loss of the methoxy group or chlorine.

Section 4: Authoritative Experimental Protocols

For regulatory submissions and robust drug development, physicochemical properties must be determined using standardized, validated methods. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines.[8]

Melting Point Determination (OECD Guideline 102)

Causality: The melting point is a sensitive measure of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This method provides a reliable way to assess the purity and identity of a solid API.[9]

Methodology: Capillary Tube Method

-

Sample Preparation: A small quantity of the dry, finely powdered this compound is packed into a thin-walled capillary tube to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus with a heated metal block or oil bath and a thermometer or digital temperature sensor is used.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to collapse or liquefy (onset) and the temperature at which it is completely liquid (clear point) are recorded. This range is the melting range.

-

Validation: The apparatus should be regularly calibrated using certified reference standards with known melting points.

Caption: Workflow for Melting Point Determination via OECD 102.

Aqueous Solubility Determination (OECD Guideline 105)

Causality: Solubility is the result of the equilibrium between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. For APIs, aqueous solubility is a primary determinant of dissolution rate and bioavailability.[10]

Methodology: Flask Method (for solubilities > 10⁻² g/L)

-

Equilibration: An excess amount of this compound is added to a known volume of water (or a relevant buffer, e.g., pH 7.4) in a flask.

-

Stirring: The mixture is agitated at a constant temperature (e.g., 20 °C or 37 °C) for a sufficient time to reach equilibrium. A preliminary test is often run to determine the required time (typically 24-48 hours).[11]

-

Phase Separation: The suspension is allowed to settle, followed by centrifugation or filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE) to separate the solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The analytical method must be validated for linearity, accuracy, and precision.

Caption: Workflow for Solubility Determination via OECD 105 Flask Method.

pKa Determination (OECD Guideline 112)

Causality: The pKa represents the pH at which 50% of the ionizable group (here, the carboxylic acid) is in its ionized (deprotonated) form. This value is critical as the charge state of a molecule dramatically affects its interaction with biological membranes and targets.[12]

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

-

Validation: The method should be verified using a reference standard with a known pKa in the expected range.

Caption: Workflow for pKa Determination via Potentiometric Titration (OECD 112).

LogP Determination (OECD Guideline 107/117)

Causality: The n-octanol/water partition coefficient (LogP) is the industry standard for measuring a drug's lipophilicity. It reflects how a molecule will partition between an aqueous phase (like blood plasma) and a lipid phase (like a cell membrane), which is fundamental to absorption and distribution.[13]

Methodology: Shake Flask Method (OECD 107)

-

Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, then allowing the phases to separate.

-

Partitioning: A small, known amount of this compound is dissolved in one of the phases. This is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously until equilibrium is reached (e.g., 30 minutes), then centrifuged to ensure complete phase separation.

-

Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method (e.g., HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

-

Note on Ionization: Since the compound is an acid, the pH of the aqueous phase must be controlled and reported. The measured value is technically a distribution coefficient (LogD) at that pH. LogP refers to the partitioning of the neutral species only and is typically measured at a pH at least 2 units below the pKa.

Caption: Workflow for LogP Determination via OECD 107 Shake Flask Method.

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. While comprehensive experimental data is not widely available in the public domain, this guide provides a framework for understanding its expected characteristics based on its structure and data from close analogs. More importantly, it establishes the authoritative, validated methodologies that must be employed to generate the robust and reliable data required for serious drug development and regulatory consideration. By adhering to these principles and protocols, researchers can confidently characterize this and other novel chemical entities, paving the way for successful innovation.

References

- 1. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 2. PubChemLite - Methyl 2-chloro-5-methoxynicotinate (C8H8ClNO3) [pubchemlite.lcsb.uni.lu]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chemconnections.org [chemconnections.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 7. whitman.edu [whitman.edu]

- 8. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemaxon.com [chemaxon.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. docs.chemaxon.com [docs.chemaxon.com]

- 13. docs.chemaxon.com [docs.chemaxon.com]

A Comprehensive Technical Guide to 2-Chloro-5-methoxynicotinic Acid for Advanced Research and Pharmaceutical Development

Abstract: This technical guide provides an in-depth analysis of 2-chloro-5-methoxynicotinic acid, a pivotal chemical intermediate in contemporary drug discovery and organic synthesis. We will dissect its core physicochemical properties, explore its primary applications with a focus on its role as a versatile building block, and present a detailed, validated synthetic protocol. This document is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this compound's characteristics and utility.

Core Molecular and Physicochemical Profile

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. Its unique arrangement of a carboxylic acid, a chloro group, and a methoxy group on the pyridine ring makes it a highly valuable and versatile synthetic intermediate.

Molecular Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and resulting formula.

Key Physicochemical Data

A precise understanding of the physical properties of a reagent is critical for its effective use in experimental design, ensuring safety, and optimizing reaction conditions. The data below has been consolidated from leading chemical data repositories.

| Parameter | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | PubChem |

| Molecular Weight | 187.58 g/mol | PubChem |

| Appearance | Off-white to light yellow crystalline powder | Chemical Suppliers |

| Melting Point | 165-169 °C | Chemical Suppliers |

| CAS Number | 5326-23-8 | PubChem |

| PubChem CID | 240035 | PubChem |

Synthetic Utility and Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold. The chlorine atom at the 2-position is a key reactive site, susceptible to nucleophilic substitution, which is a cornerstone of many synthetic strategies. This allows for the introduction of a wide array of functional groups, enabling the exploration of vast chemical spaces.

Expertise & Experience: The strategic placement of the electron-withdrawing carboxylic acid and the electron-donating methoxy group modulates the reactivity of the pyridine ring. The chlorine at the C2 position is activated towards nucleophilic aromatic substitution (SNAr), making it an excellent leaving group. This predictable reactivity is precisely why medicinal chemists select this intermediate for building libraries of compounds for high-throughput screening.

Role as a Synthetic Intermediate

This compound is a documented precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For example, it serves as a key building block for certain kinase inhibitors and other targeted therapeutics where a substituted pyridine core is essential for binding to the target protein.

The general workflow for utilizing this intermediate is often a two-step process:

-

Nucleophilic Substitution: The chlorine is displaced by a nucleophile (e.g., an amine, thiol, or alcohol).

-

Amide Coupling: The carboxylic acid group is activated and coupled with an amine to form an amide bond, a common linkage in pharmaceutical agents.

A Technical Guide to 2-Chloro-5-methoxynicotinic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methoxynicotinic acid is a substituted pyridine derivative that serves as a versatile heterocyclic building block in organic synthesis. Its unique arrangement of a carboxylic acid, a chloro group, and a methoxy group on the pyridine core imparts a distinct reactivity profile, making it a valuable intermediate in the development of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, established synthesis protocols, reactivity, and key applications, with a focus on its role in drug discovery.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is systematically named according to IUPAC nomenclature to define its precise molecular architecture.

IUPAC Name: 2-chloro-5-methoxypyridine-3-carboxylic acid.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 74650-71-8 | [1][2] |

| Molecular Formula | C₇H₆ClNO₃ | |

| Molecular Weight | 187.58 g/mol | |

| Canonical SMILES | COC1=CC(=C(N=C1)Cl)C(=O)O | |

| InChI Key | AJKXOHPNDQHYDM-UHFFFAOYSA-N | |

| Appearance | Solid | |

| Boiling Point | 354.5 ± 37.0 °C at 760 mmHg | |

| Storage Temperature | Room temperature |

Synthesis and Purification

The synthesis of this compound is not commonly detailed in introductory organic chemistry literature; however, analogous preparations provide a logical pathway. A prevalent strategy involves the modification of a pre-existing, suitably functionalized pyridine ring. One logical precursor is 2-chloro-5-hydroxynicotinic acid, which can be methylated.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the methyl ether, revealing the corresponding phenol (2-chloro-5-hydroxynicotinic acid). This precursor itself can be derived from other nicotinic acid derivatives through chlorination and hydroxylation sequences, though these routes can be complex. A more direct laboratory-scale synthesis often involves the hydrolysis of the corresponding methyl ester, methyl 2-chloro-5-methoxynicotinate.[3][4]

Example Synthesis Protocol: Hydrolysis of Methyl 2-chloro-5-methoxynicotinate

This protocol is adapted from analogous ester hydrolysis procedures for nicotinic acid derivatives.[5] The causality behind this choice is its simplicity and high yield, utilizing common laboratory reagents.

Step 1: Saponification

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-chloro-5-methoxynicotinate in methanol.

-

Add an aqueous solution of sodium hydroxide (NaOH) dropwise while cooling the mixture in an ice bath to manage the exothermic reaction.

-

Rationale: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Methanol is a suitable solvent that ensures miscibility of both the organic ester and the aqueous base.

Step 2: Reaction Monitoring

-

Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

-

Rationale: Monitoring ensures the reaction goes to completion, preventing contamination of the final product with unreacted starting material.

Step 3: Work-up and Acidification

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous residue with water.

-

Carefully acidify the solution to a pH of ~2 with concentrated hydrochloric acid (HCl) while cooling in an ice bath. A precipitate should form.

-

Rationale: Evaporation of the solvent simplifies isolation. Acidification protonates the carboxylate salt (sodium 2-chloro-5-methoxynicotinate), causing the neutral, less water-soluble carboxylic acid to precipitate out of the aqueous solution.

Step 4: Isolation and Purification

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product under vacuum to yield this compound.

-

Rationale: Filtration is a standard method for separating a solid product from a liquid phase. Washing with cold water minimizes product loss while removing impurities.

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups. It is a key building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[6][7][8][9]

-

Carboxylic Acid (C3-position): This group can be readily converted into esters, amides, or acyl chlorides, allowing for the extension of the molecular scaffold.

-

Chloro Group (C2-position): The chlorine atom is susceptible to nucleophilic aromatic substitution, enabling the introduction of various functional groups such as amines or alcohols. This reaction is central to building diversity in drug discovery programs.

-

Methoxy Group (C5-position): The methoxy group is an electron-donating group, which can influence the regioselectivity of further reactions on the pyridine ring. It can also be a site for metabolic activity in biological systems.

Application in Medicinal Chemistry

This scaffold is particularly relevant in the development of agents targeting the central nervous system. For instance, derivatives of this compound have been investigated as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological conditions, and molecules that can modulate their activity are of significant therapeutic interest.[10] The development of such ligands for use as Positron Emission Tomography (PET) imaging agents is a key area of research, allowing for the non-invasive study of these receptors in the brain.[10]

Safety and Handling

Proper safety precautions are essential when working with any chemical reagent.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed. | |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. |

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[11][13][14]

-

First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11][12][13]

-

First Aid (Skin): Wash with plenty of water. If skin irritation occurs, get medical advice.[11][12][13]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[12][13]

Conclusion

This compound is a strategically important heterocyclic compound with well-defined properties and reactivity. Its value lies in its capacity to serve as a versatile platform for the synthesis of complex, high-value molecules. For researchers in drug discovery and organic synthesis, a thorough understanding of this building block's characteristics and handling requirements is crucial for leveraging its full potential in the development of novel chemical entities.

References

- 1. 74650-71-8|this compound|BLD Pharm [bldpharm.com]

- 2. rndmate.com [rndmate.com]

- 3. Methyl 2-Chloro-5-Methoxynicotinate | 1256791-15-7 [amp.chemicalbook.com]

- 4. PubChemLite - Methyl 2-chloro-5-methoxynicotinate (C8H8ClNO3) [pubchemlite.lcsb.uni.lu]

- 5. prepchem.com [prepchem.com]

- 6. Page loading... [guidechem.com]

- 7. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. punchout.medline.com [punchout.medline.com]

- 14. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Synthesis of 2-chloro-5-methoxynicotinic acid

Introduction: The Significance of 2-chloro-5-methoxynicotinic acid in Modern Drug Discovery

This compound is a highly functionalized pyridine derivative that has emerged as a crucial building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a carboxylic acid, a chloro group, and a methoxy group, provides multiple reactive handles for the construction of complex molecular architectures. This strategic arrangement of functional groups makes it an invaluable intermediate in the synthesis of a wide range of biologically active compounds, including novel therapeutics targeting various diseases. The chloro substituent at the 2-position is particularly important as it can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities. The methoxy and carboxylic acid groups also offer sites for further chemical modification, enabling the fine-tuning of physicochemical properties and pharmacological activity of the final drug candidates. This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, offering detailed insights into the reaction mechanisms, experimental protocols, and the rationale behind the chosen synthetic strategies.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily revolving around the late-stage introduction of the chloro group onto a pre-functionalized nicotinic acid backbone. Two of the most chemically sound and versatile pathways are detailed below.

Pathway 1: Synthesis via N-Oxidation of 5-methoxynicotinic acid

This pathway is a classic and reliable method for the introduction of a chlorine atom at the 2-position of a pyridine ring. The strategy involves the initial activation of the pyridine ring through N-oxidation, which facilitates subsequent nucleophilic substitution.

Causality Behind Experimental Choices

The N-oxidation of the pyridine nitrogen significantly alters the electronic properties of the ring, making the C2 and C6 positions highly susceptible to nucleophilic attack. The subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) not only introduces the chlorine atom at the desired position but also facilitates the deoxygenation of the N-oxide.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via the N-oxide intermediate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-methoxynicotinic acid N-oxide

This protocol is adapted from general procedures for the N-oxidation of nicotinic acids.

-

Materials:

-

5-methoxynicotinic acid

-

Glacial acetic acid

-

Hydrogen peroxide (30% solution)

-

-

Procedure:

-

In a round-bottom flask, dissolve 5-methoxynicotinic acid in glacial acetic acid.

-

To the stirred solution, slowly add 30% hydrogen peroxide.

-

Heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and carefully remove the solvent under reduced pressure.

-

The resulting crude N-oxide can be purified by recrystallization.

-

Step 2: Synthesis of this compound

This protocol is based on established methods for the chlorination of pyridine N-oxides.[1][2][3][4]

-

Materials:

-

5-methoxynicotinic acid N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (optional, as an acid scavenger)

-

-

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel, suspend 5-methoxynicotinic acid N-oxide in an excess of phosphorus oxychloride.

-

Optionally, triethylamine can be added dropwise at room temperature.[1] An exothermic reaction may occur.

-

Heat the mixture to reflux (around 100-110°C) for 4-6 hours.[1]

-

After the reaction is complete, distill off the excess POCl₃ under vacuum.[1]

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Adjust the pH of the aqueous solution to 2.0-2.5 with a dilute sodium hydroxide solution to precipitate the product.[1]

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.

-

Pathway 2: Synthesis via Chlorination of 2-hydroxy-5-methoxynicotinic acid

This alternative pathway involves the direct conversion of a 2-hydroxypyridine derivative (which exists in tautomeric equilibrium with its 2-pyridone form) into the corresponding 2-chloropyridine. This is a well-established transformation in pyridine chemistry.

Causality Behind Experimental Choices

The 2-hydroxy group of the pyridine ring can be converted into a good leaving group by reaction with a chlorinating agent such as phosphorus oxychloride. This is followed by a nucleophilic attack of the chloride ion to yield the 2-chloropyridine derivative. This method is often efficient and avoids the need for the pre-activation step of N-oxidation.

Experimental Workflow

Caption: Workflow for the synthesis of this compound from a 2-hydroxy precursor.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-hydroxy-5-methoxynicotinic acid

Step 2: Synthesis of this compound

This protocol is adapted from general procedures for the chlorination of 2-hydroxypyridines.[5][6]

-

Materials:

-

2-hydroxy-5-methoxynicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) (optional, can be used in conjunction with POCl₃)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, mix 2-hydroxy-5-methoxynicotinic acid with an excess of phosphorus oxychloride.

-

Optionally, add phosphorus pentachloride to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

The product can be isolated by adjusting the pH of the solution to induce precipitation, followed by filtration.

-

Alternatively, the product can be extracted with a suitable organic solvent.

-

The crude product is then purified by recrystallization or column chromatography.

-

Data Presentation: A Comparative Overview

| Parameter | Pathway 1 (N-Oxidation) | Pathway 2 (from 2-hydroxy) |

| Starting Material | 5-methoxynicotinic acid | 2-hydroxy-5-methoxynicotinic acid |

| Key Transformation | N-Oxidation followed by chlorination | Direct chlorination of the 2-hydroxy group |

| Common Reagents | H₂O₂, Acetic Acid, POCl₃ | POCl₃, PCl₅ |

| Advantages | Well-established for 2-chlorination | Potentially more direct if starting material is available |

| Challenges | Multi-step process | Synthesis of the starting material may be complex |

Conclusion and Future Perspectives

The synthesis of this compound is a key process for the advancement of various drug discovery programs. Both the N-oxidation and the direct chlorination of a 2-hydroxy precursor represent viable and effective strategies to obtain this important building block. The choice of the optimal pathway will largely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Further research into more sustainable and efficient catalytic methods for the direct C-H chlorination of 5-methoxynicotinic acid could provide even more streamlined and environmentally friendly routes to this valuable compound in the future.

References

- 1. prepchem.com [prepchem.com]

- 2. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 4. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]

- 5. CN101830844A - Preparation method of 2-chloropyridine - Google Patents [patents.google.com]

- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-chloro-5-methoxynicotinic Acid: Structural Analogs and Derivatives in Drug Discovery

Introduction: The Strategic Importance of the Nicotinic Acid Scaffold

Nicotinic acid, or niacin (Vitamin B3), is a fundamental building block in biological systems. Beyond its essential role as a vitamin, its pyridine carboxylic acid core has proven to be a remarkably versatile scaffold in medicinal chemistry. The strategic modification of this core has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide focuses on a specific, highly functionalized derivative, 2-chloro-5-methoxynicotinic acid , and explores the synthesis, structural landscape, and therapeutic potential of its analogs and derivatives. For researchers and drug development professionals, understanding the nuances of this chemical space is paramount for designing next-generation therapeutics.

The introduction of a chlorine atom at the 2-position and a methoxy group at the 5-position of the nicotinic acid ring creates a unique electronic and steric profile. The electron-withdrawing nature of the chlorine atom can influence the pKa of the carboxylic acid and the overall reactivity of the pyridine ring, while the methoxy group can participate in hydrogen bonding and alter the lipophilicity of the molecule. These substitutions provide key handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Core Synthesis and Derivatization Strategies

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and the specific substitution patterns of the target analogs.

Synthesis of the Core Scaffold: this compound

A common and practical approach to obtaining the this compound core involves the synthesis of its methyl ester precursor, followed by hydrolysis.

1. Synthesis of Methyl 2-chloro-5-methoxynicotinate:

A plausible synthetic route to methyl 2-chloro-5-methoxynicotinate starts from 2-methoxynicotinic acid. The synthesis involves chlorination followed by esterification.

2. Hydrolysis to this compound:

The final step to obtain the core acid is the hydrolysis of the methyl ester. This is a standard transformation in organic synthesis. A general protocol, adapted from the synthesis of a structurally similar analog, 2-chloro-5-methylnicotinic acid, is provided below.[2]

Experimental Protocol: Hydrolysis of Methyl 2-chloro-5-methoxynicotinate

-

Materials:

-

Methyl 2-chloro-5-methoxynicotinate

-

Methanol

-

Sodium hydroxide (aqueous solution)

-

Concentrated hydrochloric acid

-

Water

-

Ice

-

-

Procedure:

-

Dissolve methyl 2-chloro-5-methoxynicotinate in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide to the stirred solution, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 1.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dilute the residue with water and cool in an ice bath.

-

Acidify the mixture to a pH of 2 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold water and dry to yield this compound.

-

Causality Behind Experimental Choices: The use of a base like sodium hydroxide is essential to catalyze the hydrolysis of the ester. Maintaining a low temperature during the initial addition of the base helps to control the exothermic reaction. Acidification is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for derivatization to generate a library of analogs with diverse physicochemical properties. Standard organic transformations can be employed to produce esters, amides, and other functional groups.

1. Esterification:

Ester derivatives can be synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

2. Amide Formation:

Amide derivatives are readily prepared by first converting the carboxylic acid to its more reactive acyl chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol: Synthesis of a 2-chloro-5-methoxynicotinamide Derivative

-

Step 1: Formation of the Acyl Chloride

-

To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or toluene), add thionyl chloride.

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reflux the mixture until the reaction is complete (monitored by the cessation of gas evolution).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-5-methoxynicotinoyl chloride.

-

-

Step 2: Amidation

-

Dissolve the crude acyl chloride in an aprotic solvent.

-

In a separate flask, dissolve the desired primary or secondary amine in the same solvent, often with a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

-

Slowly add the acyl chloride solution to the amine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent.

-

Purify the resulting amide by column chromatography or recrystallization.

-

Self-Validating System: The purity and identity of the synthesized compounds at each step should be rigorously confirmed using a combination of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Structural Analogs and Their Therapeutic Potential

The this compound scaffold has been incorporated into molecules targeting a range of biological systems, highlighting its potential in drug discovery.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Derivatives of this compound have shown promise as ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

One notable example is a series of analogs based on 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine . These compounds have demonstrated high affinity for nAChRs. The 2-chloro-5-methoxy substitution pattern is a key feature of this pharmacophore, contributing to the overall binding affinity and selectivity.

Logical Relationship: From Core to nAChR Ligand

Caption: Synthetic pathway from the core acid to a complex nAChR ligand.

Anti-inflammatory and Anticancer Agents

The broader class of nicotinic acid derivatives has been extensively investigated for anti-inflammatory and anticancer activities. While specific studies on this compound in these areas are less common, the structural motifs present suggest potential for such applications.

-

Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. The anti-inflammatory potential of this compound analogs could be explored by synthesizing derivatives and screening them in relevant assays, such as those measuring the inhibition of cyclooxygenase (COX) enzymes or the production of pro-inflammatory cytokines.

-

Anticancer Activity: The pyridine ring is a common feature in many anticancer drugs. The development of novel anticancer agents based on the this compound scaffold could involve the synthesis of derivatives designed to interact with specific cancer-related targets, such as kinases or DNA. Some derivatives of 2-amino-8-chloro-5,5-dioxo[3][4][5]triazolo[2,3-b][3][4][5]benzodithiazine, which have a chlorinated heterocyclic structure, have shown significant activity against various tumor cell lines.[6]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound derivatives is still emerging, some general principles can be inferred from related compound classes:

| Structural Modification | Potential Impact on Biological Activity |

| Derivatization of the Carboxylic Acid | Alters solubility, bioavailability, and potential for prodrug strategies. |

| Substitution on the Pyridine Ring | Modifies electronic properties, metabolic stability, and receptor binding interactions. |

| Introduction of Bulky Groups | Can enhance selectivity for specific receptor subtypes or enzyme active sites. |

| Variation of the Methoxy Group | Can be replaced with other alkoxy groups to fine-tune lipophilicity and hydrogen bonding capacity. |

Analytical Characterization of Analogs and Derivatives

The rigorous characterization of synthesized compounds is a cornerstone of scientific integrity in drug discovery. A multi-technique approach is essential to confirm the structure, purity, and other physicochemical properties of this compound derivatives.

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, including the connectivity of atoms and stereochemistry. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for purification. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., carboxylic acid, ester, amide). |

| Elemental Analysis | Confirms the elemental composition of the compound. |

Experimental Workflow: Characterization of a Novel Derivative

Caption: A typical workflow for the characterization of a newly synthesized compound.

Conclusion and Future Directions

This compound represents a promising and underexplored scaffold in medicinal chemistry. Its unique substitution pattern provides a solid foundation for the design and synthesis of novel structural analogs and derivatives with potential therapeutic applications. The existing research points towards the nicotinic acetylcholine receptors as a key target class, but the potential for anti-inflammatory and anticancer activity should not be overlooked.

Future research in this area should focus on:

-

Development of diverse synthetic routes to access a wider range of structural analogs.

-

Systematic SAR studies to elucidate the key structural features responsible for biological activity and selectivity.

-

Exploration of a broader range of biological targets to uncover new therapeutic opportunities.

-

In-depth pharmacological profiling of lead compounds to assess their efficacy and safety in preclinical models.

By leveraging the principles of rational drug design and robust synthetic chemistry, the this compound core can serve as a valuable starting point for the discovery of the next generation of innovative medicines.

References

- 1. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis and anticancer activity of 2-amino-8-chloro-5,5-dioxo[1,2,4]triazolo[2,3-b][1,4,2]benzodithiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-chloro-5-methoxynicotinic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-chloro-5-methoxynicotinic acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design to bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes information from structurally similar molecules to provide a predictive solubility profile. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to determine precise solubility parameters in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an API like this compound, its solubility profile in various organic solvents is a pivotal piece of information. It dictates the feasibility of its use in different dosage forms, influences purification strategies, and is a key factor in predicting its in vivo performance.[1] A thorough understanding of an API's solubility is, therefore, not just an academic exercise but a fundamental requirement for successful drug development.[2]

Physicochemical Profile of this compound

To understand the solubility of this compound, it is essential to first consider its molecular structure and key physicochemical properties.

-

Chemical Structure:

Caption: Molecular structure of this compound.

-

Key Properties (and those of close structural analogs):

| Property | Value/Information | Source |

| IUPAC Name | 2-chloro-5-methoxypyridine-3-carboxylic acid | |

| CAS Number | 74650-71-8 | [3][4] |

| Molecular Formula | C7H6ClNO2 | [5] |

| Molecular Weight | 171.58 g/mol | [5] |

| Physical Form | Expected to be a solid at room temperature. | |

| pKa | Not explicitly found, but the carboxylic acid group suggests acidic properties. The pyridine nitrogen can also be protonated. | |

| LogP | Not explicitly found, but the presence of a chloro and methoxy group suggests it is more lipophilic than the parent nicotinic acid. |

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its functional groups with the solvent. The principle of "like dissolves like" is a useful starting point.[6]

-

Carboxylic Acid Group: This polar group can engage in hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (at the carbonyl and hydroxyl oxygens). This suggests solubility in protic and polar aprotic solvents.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The aromatic ring itself can participate in π-π stacking interactions.

-

Chloro Group: The electronegative chlorine atom introduces a dipole moment and can participate in dipole-dipole interactions.

-

Methoxy Group: The ether oxygen is a hydrogen bond acceptor, and the methyl group adds some lipophilicity.

The overall solubility will be a balance of these competing factors. In organic solvents, this compound is expected to exist predominantly in its neutral (non-zwitterionic) form.[7]

Predicted Solubility Profile in Common Organic Solvents

While specific quantitative data for this compound is scarce, we can infer its likely solubility based on data for related compounds such as nicotinic acid, 2-chloronicotinic acid, and 2-chloro-5-methylnicotinic acid.[8][9][10]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the solvent's hydroxyl group. Nicotinic acid itself is soluble in ethanol.[9][11] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents are excellent hydrogen bond acceptors. DMSO is an exceptional solvent for nicotinic acid.[9] 2-chloro-5-methylnicotinic acid is noted to be soluble in DMF.[8] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF is a better solvent than diethyl ether due to its higher polarity. The parent nicotinic acid has low solubility in diethyl ether.[9] |

| Ketones | Acetone | Moderate | Acetone can act as a hydrogen bond acceptor. Nicotinic acid is soluble in acetone.[9] |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | These solvents are non-polar and cannot effectively solvate the polar carboxylic acid group. |

| Non-polar | Toluene, Hexanes | Very Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. 2-chloronicotinic acid has some reported solubility in toluene.[10] |

Experimental Determination of Equilibrium Solubility

To obtain definitive solubility data, experimental determination is essential. The "shake-flask" method is a widely accepted approach for determining equilibrium solubility.[12]

Shake-Flask Method: A Step-by-Step Protocol

This method measures the thermodynamic solubility, which is the saturation point of a solution at equilibrium.[2]

Principle: An excess of the solid compound is agitated in the solvent of choice for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow Diagram:

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.

Detailed Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.[12]

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[12]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For a more complete separation, centrifuge the vials.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. To remove any remaining solid particles, pass the supernatant through a syringe filter (chemically compatible with the solvent).

-

Quantification: Prepare a series of dilutions of the filtered sample. Analyze the concentration of this compound in the diluted samples using a validated analytical method, typically HPLC-UV. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: Calculate the solubility using the measured concentration, taking into account any dilution factors.

Alternative Method: UV/Vis Spectrophotometry

For a more rapid, high-throughput screening, UV/Vis spectrophotometry can be employed, provided the compound has a suitable chromophore and does not degrade in the solvent.

Methodology:

-

Determine λmax: Record the UV/Vis spectrum of a dilute solution of this compound in the chosen solvent to identify the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to generate a calibration curve according to the Beer-Lambert law.

-

Analyze Saturated Solution: Prepare a saturated solution as described in the shake-flask method (steps 1-4).

-

Measure and Calculate: Dilute the filtered supernatant to fall within the linear range of the calibration curve, measure its absorbance, and calculate the concentration.

Critical Factors Influencing Solubility Measurements

-

Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and recorded temperature during the experiment is critical.

-

Solid-State Properties: The crystalline form (polymorph) of the API can significantly impact its solubility.[2] It is good practice to characterize the solid form before and after the solubility experiment (e.g., using XRPD) to check for any phase transitions.[12]

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous or buffered organic systems are used, the pH will have a profound effect on the solubility of this acidic compound.

-

Purity of Compound and Solvent: The use of high-purity API and solvents is essential for accurate and reproducible results.

Conclusion

References

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. 74650-71-8|this compound|BLD Pharm [bldpharm.com]

- 4. rndmate.com [rndmate.com]

- 5. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. refp.cohlife.org [refp.cohlife.org]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. who.int [who.int]

Navigating the Thermal Landscape of 2-chloro-5-methoxynicotinic acid: A Technical Guide to Melting and Boiling Point Determination

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the thermal properties of 2-chloro-5-methoxynicotinic acid. A thorough understanding of its melting and boiling points is critical for its synthesis, purification, formulation, and overall handling in a laboratory and manufacturing setting. This document provides the most current data on these physical constants and outlines the rigorous experimental methodologies for their determination, ensuring scientific integrity and reproducibility.

Introduction to this compound

This compound is a substituted pyridine carboxylic acid derivative. Its structural complexity, featuring a chlorine atom, a methoxy group, and a carboxylic acid on a pyridine ring, makes it a valuable building block in medicinal chemistry and materials science. The physical properties of such a compound, particularly its transition temperatures between solid, liquid, and gaseous states, are fundamental parameters that dictate its behavior and application. The melting point provides a convenient criterion of purity and is crucial for crystallization processes, while the boiling point is essential for purification by distillation and for understanding its volatility.

Physical Property Data Summary

The determination of the thermal properties of this compound is essential for its application. Below is a summary of the available data.

| Physical Property | Value | Source |

| Melting Point | Data not readily available in cited literature | N/A |

| Boiling Point | 354.5 ± 37.0 °C at 760 mmHg |

Note: The lack of a readily available experimental melting point in the literature highlights the need for empirical determination by researchers working with this compound.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The following protocol describes the use of a capillary melting point apparatus, a standard and reliable method for this determination.

Scientific Principles

The melting point is a characteristic physical property of a pure solid. Impurities tend to depress and broaden the melting point range. This phenomenon, known as melting point depression, is a consequence of the colligative properties of solutions, where the solute (impurity) lowers the freezing point of the solvent (the pure compound). Therefore, a sharp melting point is a strong indicator of high purity.

Experimental Protocol

-

Sample Preparation: A small amount of dry this compound is finely powdered.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the bottom of the tube.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (if unknown, a preliminary rough measurement can be performed).

-

The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium to be established between the sample and the thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Experimental Workflow Diagram

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The high boiling point of this compound suggests that care must be taken to avoid thermal decomposition during its determination. A micro-boiling point or distillation method is suitable.

Scientific Principles

The boiling point is sensitive to changes in atmospheric pressure. A liquid boils at a lower temperature at a lower external pressure. Therefore, it is crucial to record the atmospheric pressure at which the boiling point is measured. For high-boiling compounds, there is a risk of decomposition at temperatures near the boiling point. In such cases, distillation under reduced pressure (vacuum distillation) is often employed to purify the compound at a lower temperature.

Experimental Protocol (Micro-Boiling Point)

-

Sample Preparation: A small amount of this compound is placed in a small test tube or a Thiele tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The apparatus is heated in a suitable heating bath (e.g., silicone oil).

-

Observation:

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

The heating is continued until a steady stream of bubbles is observed.

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.

-

-

Pressure Correction: The observed boiling point is corrected to the standard atmospheric pressure (760 mmHg) using a nomograph or appropriate equations if the measurement was made at a different pressure.

Experimental Workflow Diagram

spectroscopic data (NMR, IR, MS) for 2-chloro-5-methoxynicotinic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-chloro-5-methoxynicotinic acid

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in pharmaceutical and agrochemical research. As a substituted pyridine derivative, its structural elucidation relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document offers researchers and drug development professionals a detailed examination of the compound's spectral features, the rationale behind the experimental methodologies, and an authoritative interpretation of the resulting data.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring substituted with a chlorine atom, a methoxy group, and a carboxylic acid. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and quality control in synthetic processes.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each nucleus.

¹H NMR Spectroscopy